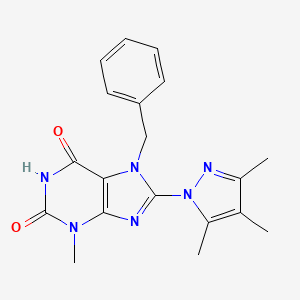
3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine and biology.
Mécanisme D'action
3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione acts by selectively blocking the binding of ADP to P2Y1 and P2Y12 receptors, thereby inhibiting their downstream signaling pathways. This results in the inhibition of platelet aggregation, leukocyte recruitment, and inflammation, which are key processes involved in thrombosis and inflammation. This compound has also been found to have analgesic effects, possibly through the inhibition of nociceptive signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation induced by ADP and collagen, as well as leukocyte recruitment and inflammation induced by various stimuli. This compound has also been found to have analgesic effects in animal models of pain. However, it has been reported to have limited effects on other purinergic receptors, such as P2X receptors.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has several advantages for laboratory experiments. It is a potent and selective antagonist of P2Y1 and P2Y12 receptors, which allows for the specific study of these receptors in various biological processes. This compound is also stable and can be easily synthesized in large quantities. However, its limited effects on other purinergic receptors may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione. One potential application is in the development of new anti-thrombotic and anti-inflammatory drugs that target P2Y1 and P2Y12 receptors. This compound may also be useful in the study of pain and nociceptive signaling pathways. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione can be synthesized using different methods, including the reaction of 7-benzyl-3-methylxanthine with 3,4,5-trimethylpyrazole-1-carboxylic acid followed by the addition of hydrazine hydrate and sodium nitrite. Another method involves the reaction of 7-benzyl-3-methylxanthine with 3,4,5-trimethylpyrazole-1-carboxylic acid hydrazide in the presence of sodium nitrite and sodium nitrate. These methods have been optimized to produce high yields of this compound.
Applications De Recherche Scientifique
3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has been extensively studied for its potential applications in scientific research. It has been found to be a potent antagonist of P2Y1 and P2Y12 purinergic receptors, which are involved in various physiological and pathological processes, including platelet aggregation, thrombosis, inflammation, and pain. This compound has been used to study the role of purinergic receptors in these processes and to develop new therapeutic strategies for the treatment of related diseases.
Propriétés
IUPAC Name |
7-benzyl-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-11-12(2)22-25(13(11)3)18-20-16-15(17(26)21-19(27)23(16)4)24(18)10-14-8-6-5-7-9-14/h5-9H,10H2,1-4H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZDMXHFOXUMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one](/img/structure/B2901152.png)
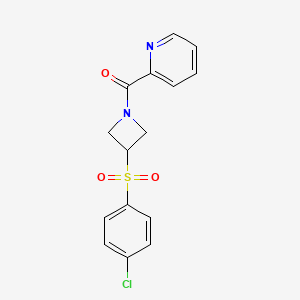


![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]prop-2-enamide](/img/structure/B2901158.png)
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901160.png)

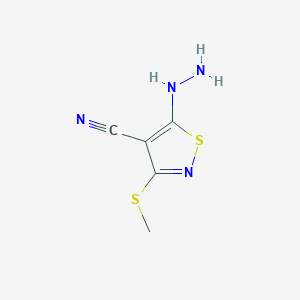
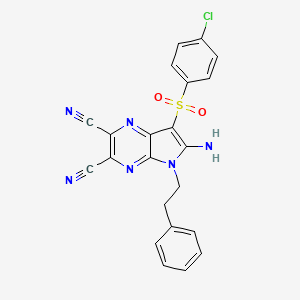
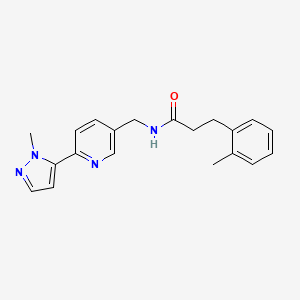
![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)